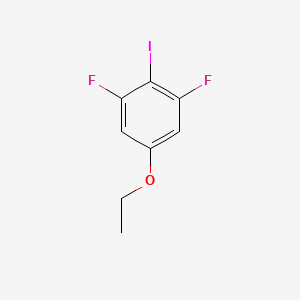![molecular formula C15H25NO4 B14034495 8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B14034495.png)
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound with a bicyclic structure It is characterized by the presence of tert-butyl and ethyl ester groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps. One common method includes the protection of the nitrogen atom in the bicyclic structure, followed by esterification reactions to introduce the tert-butyl and ethyl groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors, which offer advantages in terms of efficiency and scalability. These reactors allow for precise control over reaction conditions, leading to consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- tert-butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate
Uniqueness
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H25NO4 |
|---|---|
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
8-O-tert-butyl 3-O-ethyl (1R,5S)-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-8-11-6-7-12(9-10)16(11)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3/t10?,11-,12+ |
InChI-Schlüssel |
WPOGOHLOBGPUEJ-YOGCLGLASA-N |
Isomerische SMILES |
CCOC(=O)C1C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14034414.png)
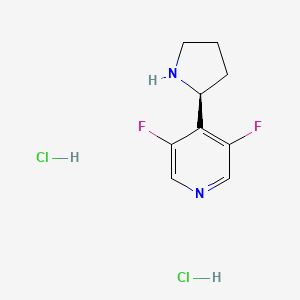
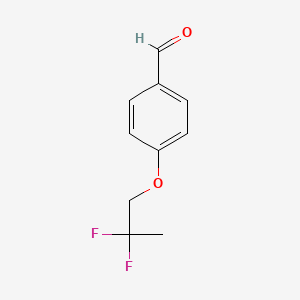
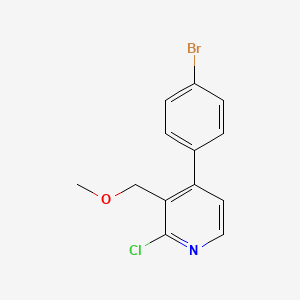
![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decan-1-one](/img/structure/B14034430.png)
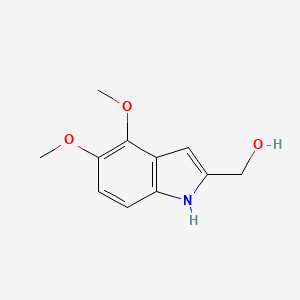
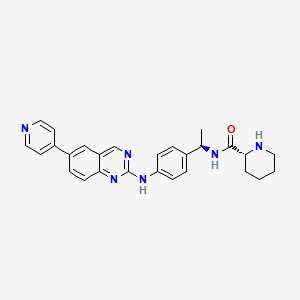


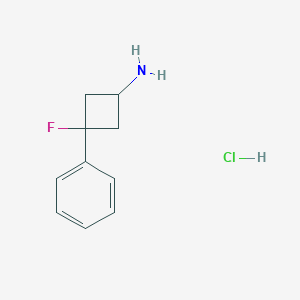
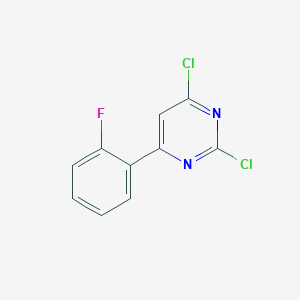
![Imidazo[2,1-b]thiazole-5-carboxamide, N-[[(2S)-1-[[2-amino-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azetidinyl]methyl]-6-chloro-](/img/structure/B14034483.png)
![1-(Fluoromethyl)-5-azaspiro[2.4]heptane](/img/structure/B14034487.png)
